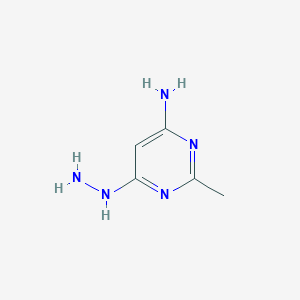

6-Hydrazinyl-2-methylpyrimidin-4-amine

Description

Structure

3D Structure

Properties

CAS No. |

28732-87-8 |

|---|---|

Molecular Formula |

C5H9N5 |

Molecular Weight |

139.16 g/mol |

IUPAC Name |

6-hydrazinyl-2-methylpyrimidin-4-amine |

InChI |

InChI=1S/C5H9N5/c1-3-8-4(6)2-5(9-3)10-7/h2H,7H2,1H3,(H3,6,8,9,10) |

InChI Key |

BPCKKLILFDLOBH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC(=N1)NN)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 6 Hydrazinyl 2 Methylpyrimidin 4 Amine

Reactivity Profile of the Hydrazinyl Moiety

The hydrazinyl (-NHNH2) group attached to the pyrimidine (B1678525) ring is a potent nucleophile and is readily susceptible to a variety of chemical reactions. Its reactivity is the primary driver for the derivatization of 6-hydrazinyl-2-methylpyrimidin-4-amine.

Oxidation Reactions of the Hydrazinyl Group

The hydrazinyl group can undergo oxidation, a reaction that is foundational in the synthesis of fused heterocyclic systems. For instance, the oxidative cyclization of pyrimidinylhydrazones, which are derivatives of hydrazinyl pyrimidines, can lead to the formation of triazolopyrimidines. nih.gov This transformation is often catalyzed by reagents like lithium iodide. nih.gov The specific products of such reactions can be influenced by the reaction conditions and the nature of the substituents on the pyrimidine ring. nih.gov Mono-N-oxidation of fused pyrimidines can also be achieved using mild oxidizing agents. rsc.org

Reduction Pathways of Hydrazinyl Derivatives

While direct reduction of the hydrazinyl group itself is less common, the derivatives formed from it, such as hydrazones, can be subject to reduction. For example, the C=N bond in hydrazones can be reduced to a C-N single bond, leading to the corresponding hydrazine (B178648) derivatives. The choice of reducing agent and reaction conditions determines the extent of reduction and the final product.

Substitution Reactions Involving the Hydrazinyl Functionality

The hydrazinyl group is a strong nucleophile and can participate in substitution reactions. For instance, it can displace leaving groups on other molecules. However, a more common reaction involving this moiety is its own displacement from the pyrimidine ring under certain conditions. The hydrazinyl group can be introduced into a pyrimidine ring through nucleophilic substitution of a suitable leaving group, such as a halogen. researchgate.net For example, 2-anilinopyrimidines have been synthesized from 2-chloro-4,6-dimethylpyrimidine (B132427) via aromatic nucleophilic substitution with various anilines. researchgate.net The reactivity of the pyrimidine ring towards nucleophilic substitution is enhanced by the presence of electron-withdrawing nitrogen atoms. bhu.ac.inwikipedia.org

Condensation Reactions with Carbonyl Compounds for Schiff Base and Hydrazone Formation

One of the most characteristic reactions of the hydrazinyl group is its condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones, a class of Schiff bases. nih.govlboro.ac.uknih.govmdpi.commdpi.com This reaction is typically catalyzed by a small amount of acid and proceeds through the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the carbonyl carbon, followed by dehydration. researchgate.net

The formation of hydrazones from this compound and various carbonyl compounds is a versatile method for creating a wide array of derivatives with potential biological applications. nih.gov The resulting hydrazones can exist as mixtures of stereoisomers (E/Z isomers) in solution. researchgate.net

| Reactant 1 | Reactant 2 | Product Type | Reference |

| This compound | Aldehyde/Ketone | Hydrazone (Schiff Base) | nih.govlboro.ac.uk |

| Isatin | 2-Thiophenecarboxylic acid hydrazide | Hydrazone | researchgate.net |

| Primary Amine | Carbonyl Compound | Schiff Base | nih.govmdpi.com |

Intramolecular Cyclization Reactions Leading to Fused Heterocycles

The derivatives of this compound, particularly the hydrazones formed from condensation reactions, are excellent precursors for intramolecular cyclization reactions. These reactions lead to the formation of fused heterocyclic systems, which are of significant interest in medicinal chemistry. derpharmachemica.comresearchgate.net

For example, pyrimidinylhydrazones can undergo oxidative cyclization to form triazolo[4,3-c]pyrimidines or triazolo[1,5-c]pyrimidines. nih.gov The reaction of 6-hydrazinyl-1,3-dimethyluracil with aldoses gives hydrazones that can be converted to pyrimido[4,5-c]pyridazine (B13102040) nucleoside analogs through cyclodehydration. researchgate.net Furthermore, intramolecular cyclization of propargyl hydrazides can lead to the formation of pyrazoles. researchgate.net These cyclization reactions often result in the creation of new five- or six-membered rings fused to the original pyrimidine ring.

Reactivity of the Pyrimidine Ring System

The pyrimidine ring in this compound is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. wikipedia.org This electronic characteristic makes the ring generally unreactive towards electrophilic substitution but susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen atoms (positions 2, 4, and 6). bhu.ac.inwikipedia.org

However, the presence of the amino and hydrazinyl groups, which are electron-donating, can influence the reactivity of the ring. These groups can activate the ring towards electrophilic attack to some extent, although harsh conditions are often still required. wikipedia.org Conversely, they can also direct nucleophilic substitution.

The pyrimidine ring can undergo skeletal rearrangements under certain conditions. For instance, treatment of pyrimidines with hydrazine at high temperatures can lead to a ring contraction, forming pyrazoles. escholarship.orgnih.gov This transformation can be facilitated under milder conditions by activating the pyrimidine ring, for example, through N-triflylation. escholarship.orgalfa-chemistry.com Hydrazinolysis can also lead to the degradation of the pyrimidine ring, as seen in the reaction of uracil (B121893) and thymine (B56734) with hydrazine hydrate (B1144303) to form pyrazol-3-one derivatives. rsc.org

| Reaction Type | Position(s) on Pyrimidine Ring | General Outcome | References |

| Nucleophilic Substitution | C2, C4, C6 | Displacement of leaving groups | bhu.ac.inwikipedia.org |

| Electrophilic Substitution | C5 | Generally difficult, requires activating groups | wikipedia.org |

| Ring Contraction | - | Formation of pyrazoles | escholarship.orgnih.gov |

| Ring Opening (Hydrazinolysis) | - | Degradation to pyrazole (B372694) derivatives | rsc.org |

Nucleophilic Aromatic Substitution (SNAr) on Pyrimidine Halide Precursors

The synthesis of this compound and related derivatives often relies on Nucleophilic Aromatic Substitution (SNAr) as a key step. In this reaction, a nucleophile replaces a leaving group, typically a halogen, on the aromatic pyrimidine ring. The π-deficient nature of the pyrimidine ring facilitates this type of reaction, which is further influenced by the position of substituents.

The introduction of the hydrazinyl group at the C-6 position is typically achieved by reacting a pyrimidine precursor bearing a halogen atom at that position with hydrazine hydrate. A common precursor for such a synthesis is 2-amino-4-chloro-6-methylpyrimidine. The chlorine atom at the C-4 or C-6 position of the pyrimidine ring is susceptible to displacement by nucleophiles. The reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic complex, which then expels the halide ion to restore aromaticity. nih.gov

Studies on analogous systems, such as 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952), have shown that halogenated pyrimidines can regioselectively incorporate nucleophiles via the SNAr mechanism. researchgate.netresearchgate.net The reaction of 2-chloro-4,6-dimethylpyrimidine with various anilines under microwave conditions to form 2-anilinopyrimidines further demonstrates the utility of this reaction for creating C-N bonds on the pyrimidine scaffold. rsc.org Similarly, the synthesis of various pyrimidine conjugates has been accomplished through the nucleophilic substitution of chlorine in chloropyrimidine precursors by amine nucleophiles, often in refluxing n-butanol with a tertiary amine base to scavenge the generated HCl. nih.govresearchgate.net

Table 1: Examples of SNAr Reactions on Pyrimidine Halide Precursors

| Pyrimidine Precursor | Nucleophile | Product Type | Typical Conditions | Reference |

|---|---|---|---|---|

| 2-amino-4-chloro-6-methylpyrimidine | Hydrazine hydrate (NH₂NH₂) | This compound | Reflux in ethanol | chemdad.com |

| 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | Amines | N4-substituted-2,4-diamino-6-chloro-5-carbaldehydes | Microwave irradiation | researchgate.net |

| Various chloropyrimidines | Aminohexanoyl-benzoxazine | Pyrimidine conjugates | Reflux in n-BuOH, Et₃N | nih.govresearchgate.net |

| 2-chloro-4,6-dimethylpyrimidine | Anilines | 2-anilinopyrimidines | Microwave irradiation | rsc.org |

Cross-Coupling Reactions (e.g., Palladium-Catalyzed) for Structural Diversification

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the structural diversification of pyrimidine derivatives, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings provide flexible methods for modifying the pyrimidine core. researchgate.net

For precursors to this compound, such as 2-amino-4-chloro-6-methylpyrimidine, the chlorine atom can be replaced with various aryl, heteroaryl, or alkyl groups. The Suzuki cross-coupling reaction, which couples an organoboron reagent with an organic halide, is widely used. For instance, 6-chloro-2,4-diaminopyrimidine has been successfully coupled with various arylboronic acids using a Pd(PPh₃)₄ catalyst to yield 6-aryl-2,4-diaminopyrimidines in high yields. researchgate.net This methodology is directly applicable for creating structural diversity at the C-6 position before the introduction of the hydrazinyl group.

The hydrazinyl group itself can be involved in palladium-catalyzed cross-coupling reactions, although it is often more practical to perform such reactions on a halogenated precursor before introducing the hydrazine moiety. nih.gov The development of palladium-catalyzed Suzuki cross-coupling of N'-tosyl arylhydrazines with organoboron reagents highlights the potential for reactions involving hydrazine derivatives. nih.gov Furthermore, pyrimidin-2-yl tosylates have been shown to be effective electrophiles in palladium-catalyzed Hiyama cross-couplings with organosilanes, expanding the repertoire of methods for C-C bond formation on the pyrimidine ring. researchgate.net

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Pyrimidine Diversification

| Reaction Type | Pyrimidine Substrate | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | 6-chloro-2,4-diaminopyrimidine | Aryl boronic acids | Pd(PPh₃)₄ | 6-aryl-2,4-diaminopyrimidines | researchgate.net |

| Suzuki Coupling | N'-tosyl arylhydrazines | Organoboron reagents | Palladium catalyst | Biaryl compounds | nih.gov |

| Hiyama Coupling | Pyrimidin-2-yl tosylates | Organosilanes | Palladium catalyst, CuCl, TBAF | C2-aryl/alkenyl pyrimidines | researchgate.net |

Electrophilic Aromatic Substitution on Activated Pyrimidine Rings

The pyrimidine ring is inherently electron-deficient and generally resistant to electrophilic aromatic substitution. researchgate.net However, the presence of strong electron-donating groups, such as amino (-NH₂) and alkyl (-CH₃) groups, can activate the ring enough to allow for substitution, which typically occurs at the C-5 position. The 4-amino and 2-methyl groups in this compound work in concert to increase the electron density at C-5, making it the most feasible site for electrophilic attack.

While reactions like nitration and Friedel-Crafts alkylation are common for benzene (B151609) derivatives, they are much more challenging for pyrimidines and require harsh conditions, if they proceed at all. libretexts.orgmasterorganicchemistry.comyoutube.com More common electrophilic substitutions on activated pyrimidine rings include halogenation and nitrosation. For example, pyrimidines bearing at least two hydroxyl or amino groups can undergo thiocyanation at the 5-position. researchgate.net The introduction of a nitroso group at the C-5 position has also been reported for highly activated pyrimidines, such as 4,6-pyrimidinediamines. researchgate.net This reactivity underscores that while the scope is limited compared to carbocyclic aromatic systems, the C-5 position of appropriately substituted pyrimidines is a viable site for introducing new functional groups via electrophilic substitution.

Formation of Novel Derivatives and Conjugates

Synthesis of Pyrimidine-Hydrazone and Pyrimidine-Amide Conjugates

The functional groups of this compound provide convenient points for conjugation to other molecules, leading to derivatives with modified properties.

Pyrimidine-Hydrazone Conjugates: The hydrazinyl group is highly nucleophilic and readily condenses with aldehydes and ketones to form stable hydrazone linkages (-NH-N=CR¹R²). This reaction is a cornerstone for creating a diverse library of derivatives. A series of novel pyrimidine acyl-hydrazone derivatives have been synthesized and evaluated for biological activity. researchgate.net The general procedure involves refluxing the hydrazinylpyrimidine with a suitable aldehyde or ketone, often in a protic solvent like methanol (B129727) or ethanol, sometimes with a catalytic amount of acid. mdpi.com This straightforward reaction allows for the facile introduction of a wide variety of aryl, heteroaryl, and alkyl substituents.

Pyrimidine-Amide Conjugates: The 4-amino group on the pyrimidine ring can act as a nucleophile to form amide bonds with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides). This reaction is fundamental in the synthesis of pyrimidine-peptide conjugates and other complex molecules. For example, new pyridylpyrazolamide derivatives containing pyrimidine motifs have been synthesized by reacting a 5-substituted-4-amino-2-methylpyrimidine with an acyl chloride in a solvent like tetrahydrofuran (B95107) (THF). nih.gov This amide bond formation is a robust and versatile method for linking the pyrimidine core to other chemical entities. nih.govresearchgate.net

Preparation of Acyclic Nucleoside Analogues from Hydrazinylpyrimidines

Acyclic nucleoside analogues are an important class of compounds, many of which exhibit significant antiviral activity. In these molecules, the cyclic sugar moiety of natural nucleosides is replaced by a flexible, open-chain structure. The hydrazinyl group of this compound can be utilized to synthesize such analogues.

A common strategy involves forming a hydrazone link between the pyrimidine base and an acyclic portion that mimics the sugar. For instance, novel hydrazono acyclic nucleosides have been synthesized by reacting a ketone, which is part of an acyclic chain, with a hydrazine-containing heterocycle. nih.govresearchgate.net In a typical synthesis, a mixture of the appropriate ketone and the hydrazinylpyrimidine is heated at reflux in ethanol, often with a few drops of acetic acid as a catalyst. nih.gov This approach allows for the combination of various pyrimidine bases with different acyclic side chains, leading to a diverse range of potential therapeutic agents. researchgate.net

Construction of Fused Pyrimidine Systems (e.g., Pyrazolo[3,4-d]pyrimidines, Triazolo[4,3-c]pyrimidines)

The hydrazinyl group is an excellent precursor for constructing fused heterocyclic rings onto the pyrimidine scaffold through intramolecular or intermolecular cyclization reactions. This leads to bicyclic systems such as pyrazolopyrimidines and triazolopyrimidines, which are prevalent cores in medicinal chemistry.

Pyrazolo[3,4-d]pyrimidines: These fused systems are structural analogues of purines and often exhibit potent biological activities. nih.gov A common synthetic route involves the reaction of a suitably substituted pyrimidine with hydrazine. For example, the reaction of N4-substituted-2,4-diamino-6-chloro-5-carbaldehydes with hydrazine under microwave irradiation yields pyrazolo[3,4-d]pyrimidines. researchgate.net In this reaction, the hydrazine molecule reacts with both the aldehyde at C-5 and the chloro group at C-6 to form the fused pyrazole ring. Other strategies involve reacting a hydrazinylpyrimidine derivative with reagents that provide the remaining carbon atoms needed for the pyrazole ring, such as 1,3-dicarbonyl compounds or their equivalents. nih.gov

Triazolo[4,3-c]pyrimidines and other Triazolopyrimidines: Fused triazole rings can be formed by reacting the hydrazinyl group with a one-carbon synthon. The reaction of 2-hydrazinopyrimidines with acylating agents, such as carboxylic acids or orthoesters, is a well-established method for preparing s-triazolo[4,3-a]pyrimidines. researchgate.net The initial acylation of the terminal nitrogen of the hydrazinyl group is followed by acid- or base-catalyzed cyclization onto one of the pyrimidine ring nitrogens to form the fused 1,2,4-triazole (B32235) ring. This versatile reaction allows for the synthesis of a wide range of substituted triazolopyrimidine derivatives. nih.gov

Table 3: Construction of Fused Systems from Hydrazinylpyrimidines

| Target Fused System | Pyrimidine Precursor | Reagent | Key Reaction Type | Reference |

|---|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine | 6-chloro-5-formyl-pyrimidine | Hydrazine hydrate | Condensation/Cyclization | researchgate.net |

| Triazolo[4,3-a]pyrimidine | 2-Hydrazinopyrimidine | Acylating agent (e.g., formic acid) | Acylation/Cyclization | researchgate.net |

| Pyrazolo[3,4-d]pyrimidine | Hydrazino derivative of a pyrimidine | 1,3-Dicarbonyl compound | Condensation/Cyclization | nih.gov |

Conclusion

6-Hydrazinyl-2-methylpyrimidin-4-amine is a strategically important molecule in the field of heterocyclic chemistry. While the pyrimidine (B1678525) core connects it to a class of compounds with profound biological relevance, its true value lies in its synthetic utility. The presence of a highly reactive hydrazinyl group makes it an exceptional precursor for the construction of more complex, fused heterocyclic systems. Its ability to readily undergo cyclization reactions to form pyrazolo[3,4-d]pyrimidines and triazolopyrimidines positions it as a vital building block for medicinal chemists and researchers developing novel compounds with potential therapeutic applications. The study of this compound underscores the crucial role of versatile intermediates in enabling the exploration of new chemical space.

Computational Chemistry Studies on 6 Hydrazinyl 2 Methylpyrimidin 4 Amine and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 6-Hydrazinyl-2-methylpyrimidin-4-amine, DFT calculations, often employing methods like B3LYP with basis sets such as 6-311++G(d,p), can elucidate its molecular geometry, electronic properties, and reactivity. jchemrev.comirjweb.com

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. For pyrimidine (B1678525) derivatives, these calculations help in understanding their reaction mechanisms and predicting their behavior in chemical reactions.

The distribution of electron density, visualized through Molecular Electrostatic Potential (MEP) maps, identifies the electrophilic and nucleophilic sites within the molecule. researchgate.net In pyrimidine derivatives, MEP maps can highlight regions prone to electrophilic attack (electron-rich areas, typically colored red) and nucleophilic attack (electron-poor areas, colored blue). wjarr.com This information is vital for predicting how the molecule will interact with other reagents or biological macromolecules.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can also be calculated from HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and stability. researchgate.net For instance, a lower chemical hardness value for certain pyrimidine derivatives compared to a reference compound like ibuprofen (B1674241) suggests greater reactivity. wjarr.com

Table 1: Representative Global Reactivity Descriptors Calculated from DFT

| Descriptor | Formula | Significance |

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Electron-attracting tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Global Softness (S) | 1/(2η) | Measure of reactivity |

This table presents the general formulas and significance of commonly calculated DFT descriptors.

Molecular Docking Simulations for Exploring Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. nih.govresearchgate.net

The process involves placing the ligand in the binding site of the target and calculating the binding energy for different conformations. The conformation with the lowest binding energy is considered the most likely binding mode. researchgate.net These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex. researchgate.net

For pyrimidine analogues, molecular docking has been employed to investigate their potential as inhibitors of various enzymes, including those involved in cancer and microbial infections. nih.govmdpi.com For example, pyrimidine derivatives have been docked into the active sites of cyclin-dependent kinases (CDKs) to explore their anticancer potential. nih.govresearchgate.net The docking results can reveal which amino acid residues in the active site are crucial for binding and can guide the design of more potent and selective inhibitors. nih.govmdpi.com

The insights gained from molecular docking can be used to propose modifications to the ligand structure to enhance its binding affinity and specificity. For instance, adding or modifying functional groups on the pyrimidine ring can lead to the formation of additional hydrogen bonds or improved hydrophobic contacts with the target protein. mdpi.com

Table 2: Key Aspects of Molecular Docking Simulations

| Aspect | Description |

| Target Protein | The biological macromolecule (e.g., enzyme, receptor) whose function is to be modulated. |

| Ligand | The small molecule (e.g., this compound analogue) that binds to the target. |

| Binding Site | The specific region on the target protein where the ligand binds. |

| Scoring Function | An algorithm used to estimate the binding affinity (e.g., binding energy) between the ligand and the target. |

| Binding Mode | The predicted orientation and conformation of the ligand within the binding site, including key interactions. |

This table outlines the fundamental components of a molecular docking study.

In Silico Prediction of Conformational Preferences and Tautomeric Equilibria

The biological activity of a molecule is often dependent on its three-dimensional shape and the presence of specific tautomeric forms. In silico methods can be used to predict the conformational preferences and tautomeric equilibria of this compound.

Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and their relative energies. For flexible molecules, this is crucial as different conformers may have different biological activities. Computational methods, such as DFT, can be used to calculate the energies of different conformers and determine the most stable ones. academie-sciences.fr For pyrimidine derivatives, conformational analysis can reveal the preferred orientation of substituents, which can influence their interaction with biological targets. nih.gov

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. For aminopyrimidines, amine-imine tautomerism is possible. nih.gov The relative stability of different tautomers can be influenced by factors such as the solvent and substituent effects. mdpi.comnih.gov Computational studies can predict the relative energies of different tautomers and the energy barriers for their interconversion. nih.gov For example, DFT calculations have been used to study the tautomerism of 2-aminopyridine (B139424) derivatives, revealing that the canonical amino form is generally the most stable. nih.gov Similar studies on this compound would be essential to understand which tautomer is likely to be biologically active. The inclusion of explicit solvent molecules in computational models can be crucial for accurately predicting tautomeric equilibria in systems capable of forming strong intermolecular hydrogen bonds. nih.gov

Table 3: Tautomeric Forms of Aminopyrimidines

| Tautomer | Description |

| Amine | The amino group is in the -NH2 form. |

| Imine | The amino group is in the =NH form, with a double bond to the ring nitrogen. |

This table illustrates the common tautomers of aminopyrimidines.

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry can also be used to investigate the mechanisms of chemical reactions, including the synthesis of this compound and its analogues. By calculating the energies of reactants, products, intermediates, and transition states, the entire reaction pathway can be mapped out. rsc.org

DFT calculations are a powerful tool for locating transition state structures and calculating activation energies. nih.gov This information provides a detailed understanding of the reaction kinetics and can help in optimizing reaction conditions. For example, computational studies have been used to elucidate the mechanism of pyrimidine ring formation and opening. researchgate.net A theoretical study on the aqueous-phase multicomponent reaction for the synthesis of pyrido[2,3-d]pyrimidines detailed the reaction through five mechanistic steps: Knoevenagel condensation, Michael addition, cyclization, propanone and CO2 release, and tautomerization. nih.gov

Understanding the reaction mechanism at a molecular level can lead to the development of more efficient synthetic routes with higher yields and fewer byproducts. It can also provide insights into the reactivity of the synthesized compounds in further chemical transformations. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchpublish.com QSAR models are valuable tools for the rational design and optimization of new drug candidates. tandfonline.com

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is collected. Then, a set of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature. tandfonline.com Finally, a statistical method, such as multiple linear regression (MLR) or artificial neural networks (ANN), is used to build a model that correlates the descriptors with the biological activity. nih.govresearchpublish.com

For pyrimidine derivatives, QSAR studies have been successfully applied to model their activity as anticancer agents, kinase inhibitors, and other therapeutic targets. nih.govtandfonline.comtandfonline.com The resulting QSAR models can be used to predict the activity of new, unsynthesized compounds and to identify the structural features that are important for activity. researchpublish.com This information can then be used to guide the design of new analogues of this compound with improved potency and selectivity. tandfonline.com The predictive power of a QSAR model is typically assessed through internal and external validation techniques. tandfonline.com

Role As a Synthetic Intermediate and Chemical Scaffold in Academic Research

6-Hydrazinyl-2-methylpyrimidin-4-amine as a Versatile Building Block for Complex Heterocyclic Systems

This compound serves as a crucial starting material in the synthesis of a variety of fused heterocyclic systems due to the reactive nature of its hydrazinyl group. This versatility allows for the construction of complex molecular architectures, particularly those containing pyrimidine (B1678525) rings fused to other heterocycles like pyrazole (B372694) and triazole.

One of the primary applications of this compound is in the synthesis of pyrazolo[3,4-d]pyrimidines. These bicyclic systems are of significant interest in medicinal chemistry as they are structural analogs of purines and have been identified as potent bioactive compounds. researchgate.net The synthesis often involves the reaction of a pyrimidine derivative with a hydrazine (B178648), leading to the formation of the fused pyrazole ring. researchgate.net For instance, pyrazolo[3,4-d]pyrimidines can be synthesized from precursors like 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) by reaction with hydrazine. researchgate.net While not a direct use of this compound, this illustrates the general synthetic strategy where the hydrazinyl moiety is key to the cyclization process.

Furthermore, the hydrazinyl group can react with various electrophiles to form a range of derivatives. For example, reaction with acetic anhydride (B1165640) can lead to the formation of pyrazolo[3,4-d]pyrimidine derivatives. nih.gov Similarly, condensation reactions with aldehydes can yield pyrazolo[4,3-e] researchgate.netsemanticscholar.orgnih.govtriazolo[1,5-c]pyrimidine derivatives. semanticscholar.org The reactivity of the hydrazinyl group is central to these transformations, enabling the construction of diverse heterocyclic scaffolds.

The synthesis of triazolopyrimidines is another area where hydrazinyl pyrimidines are employed. researchgate.netresearchgate.net These compounds are also considered purine (B94841) isosteres and have shown a wide range of biological activities. researchgate.net The general synthetic approach involves the cyclocondensation of a hydrazine-substituted pyrimidine with a suitable reagent to form the triazole ring.

The following table summarizes the types of heterocyclic systems that can be synthesized from hydrazinyl pyrimidine precursors:

| Starting Material Precursor | Reagent | Resulting Heterocyclic System |

| Hydrazinyl pyrimidine derivative | Acetic Anhydride | Pyrazolo[3,4-d]pyrimidine nih.gov |

| Hydrazinyl pyrimidine derivative | Aromatic Aldehydes | Pyrazolo[4,3-e] researchgate.netsemanticscholar.orgnih.govtriazolo[1,5-c]pyrimidine semanticscholar.org |

| Hydrazinyl pyrimidine derivative | Various electrophiles | Triazolopyrimidines researchgate.netresearchgate.net |

Utilization in the Design and Synthesis of Advanced Chemical Probes and Ligands

The pyrimidine scaffold, and specifically derivatives of this compound, are valuable in the design and synthesis of advanced chemical probes and ligands, particularly for targeting biological macromolecules like proteins. The structural similarity of the pyrimidine ring to the purine bases found in DNA and RNA makes it an attractive scaffold for designing molecules that can interact with nucleotide-binding sites in enzymes.

A significant application of pyrimidine-based compounds is in the development of kinase inhibitors. nih.govresearchgate.net Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases like cancer. semanticscholar.org The pyrazolo[3,4-d]pyrimidine core, which can be synthesized from hydrazinyl pyrimidines, is a well-established scaffold for kinase inhibitors. nih.gov For example, compounds like 4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine (PP2) are known inhibitors of the SRC family of tyrosine kinases. nih.gov The design of these inhibitors often involves modifying the substituents on the pyrimidine and fused pyrazole rings to optimize binding to the ATP-binding pocket of the target kinase.

The 2-aminopyrimidine (B69317) moiety is a key feature in many kinase inhibitors, as it can form crucial hydrogen bonds with the hinge region of the kinase domain. nih.gov By starting with a scaffold like this compound, medicinal chemists can introduce a variety of substituents at the 6-position via reactions of the hydrazinyl group, allowing for the exploration of different binding interactions and the development of potent and selective inhibitors.

The versatility of the hydrazinyl group also allows for its conversion into other functional groups or its use as a linker to attach reporter groups, making these compounds suitable for the development of chemical probes. These probes can be used to study the localization and activity of target proteins within cells.

Structural Activity Relationship (SAR) Studies for Elucidating Key Pharmacophores in Pyrimidine-Hydrazinyl Derivatives

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For pyrimidine-hydrazinyl derivatives, SAR studies focus on understanding how different substituents on the pyrimidine ring and modifications of the hydrazinyl group affect their biological target engagement.

In the context of kinase inhibitors, SAR studies have revealed several key pharmacophoric features. For instance, the nature of the substituent at the 2-position of the pyrimidine ring is critical for activity. nih.gov An amino group at this position is often preferred as it can act as a hydrogen bond donor. The substituents on the fused pyrazole or triazole ring, formed from the hydrazinyl precursor, also play a significant role in determining potency and selectivity. nih.gov

For example, in a series of 2-phenylpyrimidin-4-amine (B1280114) derivatives developed as USP1/UAF1 deubiquitinase inhibitors, SAR studies showed that the nature and position of substituents on the phenyl ring significantly impacted inhibitory potency. nih.gov While this example does not directly involve a hydrazinyl group, it highlights the importance of systematic structural modifications in elucidating the pharmacophore of pyrimidine-based inhibitors.

The following table illustrates hypothetical SAR trends for pyrimidine-hydrazinyl derivatives based on general principles of medicinal chemistry:

| Position of Substitution | Type of Substituent | Effect on Activity (Hypothetical) | Rationale (Hypothetical) |

| 2-position of Pyrimidine | Small, hydrogen bond donor (e.g., -NH2) | Increased | Forms key hydrogen bonds with the target protein's hinge region. |

| 6-position (from hydrazinyl) | Bulky, hydrophobic group | Variable | Can enhance binding through hydrophobic interactions, but may also cause steric clashes. |

| 6-position (from hydrazinyl) | Polar, hydrogen bonding group | Variable | May improve solubility and form additional hydrogen bonds with the target. |

Proposed Mechanistic Hypotheses for Molecular Interactions (e.g., Covalent Bonding with Nucleophilic Sites)

The molecular interactions of this compound and its derivatives with biological targets are primarily non-covalent, involving hydrogen bonds, hydrophobic interactions, and van der Waals forces. The 2-amino group and the nitrogen atoms in the pyrimidine ring can act as hydrogen bond donors and acceptors, respectively.

However, the hydrazinyl moiety introduces the potential for covalent bond formation with certain biological nucleophiles. While not extensively reported for this specific compound, hydrazines are known to react with carbonyl compounds (aldehydes and ketones) to form hydrazones. If a target protein has a reactive carbonyl group in its active site, a covalent bond could potentially be formed.

A more plausible mechanism for covalent interaction involves the metabolic activation of the hydrazinyl group. Hydrazines can be oxidized to reactive diazenes, which could then react with nucleophilic residues on a protein, such as cysteine or lysine. This type of bioactivation is a known mechanism for the toxicity of some hydrazine-containing drugs.

Mechanistic studies on the Michael addition of hydrazines to nitrostyrenes have shown that the reaction proceeds via a retro-aza-Henry-type process under mild conditions. organic-chemistry.org This highlights the nucleophilic character of the hydrazine and its ability to participate in addition-elimination reactions. While this is a chemical reaction and not a direct biological interaction, it provides insight into the potential reactivity of the hydrazinyl group.

Applications in Materials Science and Catalysis Research

While the primary focus of research on this compound and its derivatives has been in the field of medicinal chemistry, the inherent chemical properties of this compound suggest potential applications in materials science and catalysis.

The presence of multiple nitrogen atoms in the pyrimidine ring and the hydrazinyl group makes this molecule a potential ligand for metal coordination. The formation of metal complexes with pyrimidine-based ligands could lead to the development of new materials with interesting electronic, magnetic, or optical properties. These complexes could also be explored as catalysts for various organic transformations.

The ability of the hydrazinyl group to react with carbonyl compounds could be utilized in the development of sensors or chemosensors for the detection of aldehydes and ketones. The formation of a hydrazone would lead to a change in the electronic properties of the molecule, which could be detected by spectroscopic methods such as fluorescence or UV-Vis absorption.

Furthermore, the pyrimidine scaffold can be incorporated into larger polymeric structures. The functional groups on the pyrimidine ring, including the amino and hydrazinyl groups, provide handles for polymerization reactions. The resulting polymers could have applications as functional materials, for example, in separation technologies or as supports for catalysts.

Advanced Research Directions and Future Perspectives in 6 Hydrazinyl 2 Methylpyrimidin 4 Amine Chemistry

Exploration of Novel and Sustainable Reaction Pathways

The synthesis of pyrimidine (B1678525) derivatives has traditionally relied on methods that may involve harsh conditions or the use of hazardous reagents. rasayanjournal.co.innih.gov Future research will undoubtedly focus on the development of novel and sustainable, or "green," reaction pathways for the synthesis and derivatization of 6-Hydrazinyl-2-methylpyrimidin-4-amine. eurekaselect.com This includes the use of safer solvents, such as water or bio-solvents, and the implementation of catalyst-free or reusable catalyst systems. jmaterenvironsci.com

Multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more reactants, represent a particularly promising avenue for sustainable synthesis. rasayanjournal.co.in The development of MCRs for the derivatization of this compound could significantly improve efficiency and reduce waste. Furthermore, techniques such as microwave-assisted and ultrasound-assisted synthesis are expected to be explored to accelerate reaction times and improve yields, aligning with the principles of green chemistry. nih.govresearchgate.net

| Green Chemistry Approach | Potential Application to this compound | Anticipated Benefits |

| Aqueous Media Synthesis | Performing derivatization reactions in water or water-ethanol mixtures. | Reduced use of volatile organic compounds (VOCs), lower cost, enhanced safety. jmaterenvironsci.com |

| Multicomponent Reactions (MCRs) | One-pot synthesis of complex derivatives from the parent compound, an aldehyde, and a third component. | Increased atom economy, reduced reaction steps and purification needs. rasayanjournal.co.in |

| Microwave-Assisted Synthesis | Rapid heating for condensation and cyclization reactions involving the hydrazinyl group. | Drastically reduced reaction times, potentially improved yields and purities. researchgate.net |

| Ultrasound-Assisted Synthesis | Sonochemical promotion of reactions to overcome activation barriers at lower temperatures. | Energy efficiency, potential for novel reactivity and selectivity. nih.gov |

| Catalyst-Free Conditions | Designing reactions that proceed efficiently without the need for a catalyst. | Reduced cost, simplified purification, avoidance of toxic metal catalysts. eurekaselect.com |

Development of Highly Selective and Stereocontrolled Derivatization Strategies

The presence of multiple reactive sites in this compound—the hydrazinyl group, the amine group, and the pyrimidine ring itself—presents a challenge and an opportunity for the development of highly selective derivatization strategies. Future research will focus on achieving regioselectivity, allowing for the targeted modification of a specific functional group without affecting the others. This can be accomplished through the use of protecting groups or by fine-tuning reaction conditions.

Furthermore, the synthesis of chiral derivatives of this compound is a key area for future exploration. The development of stereocontrolled reactions, potentially employing chiral catalysts or auxiliaries, will be crucial for accessing enantiomerically pure compounds. nih.govacs.org Chiral derivatizing agents (CDAs) can be employed to convert the enantiomeric mixture into diastereomers, which can then be separated and analyzed using techniques like HPLC. nih.govwikipedia.org This is particularly important for applications in medicinal chemistry, where the biological activity of a molecule is often dependent on its stereochemistry.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batchwise fashion, offers numerous advantages, including improved heat and mass transfer, enhanced safety, and the potential for automation. nih.govmdpi.com The integration of the synthesis and derivatization of this compound with flow chemistry platforms is a significant future direction. Microreactors, in particular, can enable precise control over reaction parameters, leading to higher yields and purities. nih.govmdpi.com

Automated synthesis platforms can further accelerate the discovery and optimization of derivatives of this compound. researchgate.netsigmaaldrich.comnih.gov These systems can perform a large number of reactions in parallel, allowing for the rapid screening of different reagents and conditions. researchgate.net The combination of flow chemistry and automated synthesis will enable high-throughput synthesis of libraries of compounds based on the this compound scaffold, facilitating the identification of new chemical entities with desired properties.

Application of Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the structure and properties of this compound and its derivatives is essential for their rational design and application. Future research will leverage advanced spectroscopic and structural characterization techniques to gain deeper insights into these molecules.

High-resolution nuclear magnetic resonance (NMR) spectroscopy, including two-dimensional techniques, will be instrumental in elucidating the precise connectivity and conformation of novel derivatives. chemicalbook.comchemicalbook.com Mass spectrometry, particularly with high-resolution capabilities, will be crucial for confirming molecular weights and elemental compositions. sapub.org For the unambiguous determination of three-dimensional structures, single-crystal X-ray diffraction will be an invaluable tool, providing detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Synergistic Computational and Experimental Design Approaches for New Chemical Entities

The integration of computational chemistry with experimental synthesis is a powerful strategy for the design of new chemical entities. nih.gov In the context of this compound, computational methods such as Density Functional Theory (DFT) can be used to predict the reactivity of different sites on the molecule, guiding the design of selective derivatization strategies. ekb.egjchemrev.comjchemrev.combohrium.com

Molecular docking and other computational modeling techniques can be employed to predict the binding of this compound derivatives to biological targets, such as enzymes or receptors. orientjchem.org This in silico screening can help to prioritize compounds for synthesis and biological evaluation, saving time and resources. mdpi.com The synergistic use of computational predictions and experimental validation will accelerate the discovery of new molecules with potential applications in areas such as drug discovery. rsc.org

| Computational Technique | Application in this compound Research | Expected Outcome |

| Density Functional Theory (DFT) | Calculation of electronic properties, reaction mechanisms, and spectroscopic parameters. | Prediction of reactivity, elucidation of reaction pathways, and interpretation of experimental spectra. jchemrev.comjchemrev.com |

| Molecular Docking | Simulation of the binding of derivatives to the active sites of proteins. | Identification of potential biological targets and prediction of binding affinities. orientjchem.org |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models that correlate chemical structure with biological activity. | Design of new derivatives with improved potency and selectivity. mdpi.com |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of derivatives and their complexes with biological macromolecules. | Understanding of the stability of ligand-protein interactions and the conformational changes involved. |

Expanding the Scope of Pyrimidine-Hydrazinyl Scaffolds in Chemical Biology Research

The unique structural features of this compound make it an attractive scaffold for applications in chemical biology. The hydrazinyl group can be readily converted into a variety of other functional groups, or used to attach probes such as fluorescent dyes or biotin (B1667282) tags. This would enable the development of chemical tools to study biological processes.

Derivatives of this compound could be designed as inhibitors of specific enzymes or as modulators of protein-protein interactions. nih.govmdpi.com The pyrimidine core is a common motif in biologically active molecules, and the introduction of the hydrazinyl group provides a handle for further functionalization to enhance potency and selectivity. mdpi.com Future research in this area will likely focus on the synthesis of libraries of derivatives for high-throughput screening against a range of biological targets, with the aim of discovering new probes and potential therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.